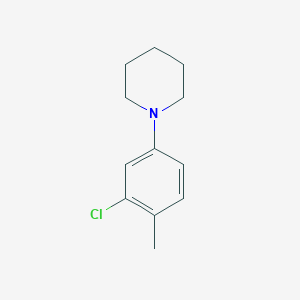

1-(3-Chloro-4-methylphenyl)piperidine

描述

Established Synthetic Pathways for 1-(3-Chloro-4-methylphenyl)piperidine

The most direct route for the synthesis of this compound involves the formation of a carbon-nitrogen bond between the piperidine (B6355638) ring and the 3-chloro-4-methylphenyl group.

The synthesis can be achieved through a nucleophilic substitution reaction. In this process, piperidine acts as the nucleophile, attacking the electrophilic carbon of 3-chloro-4-methylbenzyl chloride. Primary benzylic halides, such as the one used here, readily undergo nucleophilic substitution, typically following an SN2 pathway. ucalgary.cayoutube.com This reaction is a foundational method for forming the benzylic C-N bond. stackexchange.com

To facilitate the nucleophilic substitution, specific reaction conditions are necessary. A base, such as potassium carbonate or sodium hydroxide, is typically added to the reaction mixture. The role of the base is to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. Heating is often employed to increase the reaction rate. For industrial-scale production, these conditions can be optimized in large reactors to improve both the yield and purity of the final product.

Table 1: Summary of Established Synthesis for this compound

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 3-chloro-4-methylbenzyl chloride | Piperidine | Nucleophilic Substitution (SN2) | Base (e.g., K2CO3, NaOH), Heating | This compound |

Synthesis of Related Piperidine Derivatives for Structure-Activity Relationship (SAR) Studies

The generation of analogues of this compound is crucial for exploring how structural modifications affect biological activity. This exploration, known as Structure-Activity Relationship (SAR) studies, relies on the ability to synthesize a diverse library of related compounds. nih.govnih.gov

Chemists employ a variety of synthetic strategies to create substituted piperidine derivatives. These methods offer flexibility in introducing different functional groups and stereochemical configurations. nih.govajchem-a.com

Key synthetic routes include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds between aryl halides and amines. wikipedia.org It has largely replaced harsher traditional methods due to its broad substrate scope and tolerance for various functional groups. tandfonline.comwikipedia.org The development of several generations of catalyst systems has allowed for couplings under increasingly mild conditions. wikipedia.org

Hydrogenation of Pyridine (B92270) Precursors: Substituted piperidines can be reliably synthesized by the hydrogenation of the corresponding pyridine ring. mdpi.comdtic.mil This method is effective for producing a variety of piperidine derivatives, including cis-isomers, which can then be converted to trans-isomers through processes like epimerisation. whiterose.ac.uk

Zincke Imine Intermediate Strategy: A general approach to access N-(hetero)arylpiperidines involves a pyridine ring-opening and ring-closing sequence that proceeds through Zincke imine intermediates. nih.govchemrxiv.org This method can be used in high-throughput experimentation (HTE) to generate extensive libraries of piperidine derivatives for research purposes. nih.govchemrxiv.org

Intramolecular Cyclization: Various cyclization reactions, such as the aza-Prins cyclization or radical cyclizations, are used to construct the piperidine ring from acyclic precursors. mdpi.comorganic-chemistry.org For instance, an aza-Prins cyclization can be used to form 4-halopiperidines, which are versatile intermediates for further functionalization. organic-chemistry.org

Table 2: Diverse Synthetic Routes for Piperidine Analogues

| Synthetic Strategy | Description | Typical Reactants | Key Features | Reference(s) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form a C-N bond. | Aryl halide/triflate, Amine (e.g., piperidine) | High functional group tolerance, mild conditions. | wikipedia.orgacsgcipr.org |

| Pyridine Hydrogenation | Reduction of a substituted pyridine to a piperidine. | Substituted Pyridine, H2 | Access to cis-isomers, can be stereoselective. | mdpi.comwhiterose.ac.uk |

| Zincke Imine Route | Ring-opening of pyridine, followed by ring-closing. | Pyridine derivative, (Heteroaryl)aniline | Generates pyridinium (B92312) salts for further modification. | nih.govchemrxiv.org |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor. | Homoallylic amines, Aldehydes/Epoxides | Constructs the heterocyclic ring system directly. | mdpi.comorganic-chemistry.org |

Molecular hybridization is a drug design strategy that combines distinct pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity or a modified activity profile. This approach has been successfully applied to aryl-piperidine derivatives. For example, researchers have used molecular hybridization to develop potential antipsychotic agents by optimizing the activity of a selective 5-HT1A receptor agonist over D2 and 5-HT2A receptors, resulting in a promising multi-target lead compound. nih.gov

Advanced Synthetic Techniques for Optimized Production

To improve the efficiency, cost-effectiveness, and environmental footprint of synthesis, advanced techniques are continuously being developed.

Modern approaches to the synthesis of piperidine derivatives include:

High-Efficiency Catalysis: The development of air- and moisture-stable palladium precatalysts has dramatically accelerated reaction times for Buchwald-Hartwig aminations, with some cross-couplings being completed in as little as ten minutes under aerobic conditions. nih.gov

Solvent-Free and "Green" Conditions: To create more environmentally friendly processes, methods have been developed that operate under solvent-free ("neat") conditions, for instance, by using an excess of the amine reactant, such as piperazine (B1678402), as the solvent itself. nih.gov

Modular and Streamlined Synthesis: Recent innovations combine biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This two-step modular approach simplifies the construction of complex piperidines, significantly reducing the number of steps required compared to traditional multi-step processes and avoiding the need for costly protecting groups or palladium catalysts. news-medical.net

High-Throughput Experimentation (HTE): The application of HTE allows for the rapid screening of reaction conditions and the generation of large, diverse libraries of compounds, accelerating the discovery process for new derivatives with desired properties. nih.govchemrxiv.org

属性

IUPAC Name |

1-(3-chloro-4-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTFSKQEMUXBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650344 | |

| Record name | 1-(3-Chloro-4-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-31-0 | |

| Record name | 1-(3-Chloro-4-methylphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chloro 4 Methylphenyl Piperidine and Analogues

Advanced Synthetic Techniques for Optimized Production

Scale-up Considerations for Industrial Settings

Transitioning the synthesis of 1-(3-Chloro-4-methylphenyl)piperidine from the laboratory to an industrial scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and economically viable process. numberanalytics.comresearchgate.net

Key factors include:

Catalyst and Reagent Selection: While numerous palladium catalysts and ligands are effective for Buchwald-Hartwig aminations, their cost and efficiency at low loadings are paramount for industrial applications. numberanalytics.comacs.org The choice of base is also critical; strong, soluble bases may be effective but can pose challenges for base-sensitive functional groups, whereas weaker, insoluble inorganic bases like potassium or cesium carbonate can affect reaction kinetics due to their heterogeneity. researchgate.netwuxiapptec.com

Thermal Management: C-N cross-coupling reactions can be exothermic. On a large scale, effective heat transfer is crucial to prevent thermal runaway, which can lead to side product formation and compromise process safety. Reactor design and agitation efficiency are key parameters for managing the reaction temperature. numberanalytics.com

Mixing and Mass Transfer: In large batch reactors, inadequate mixing can create localized "hot spots" or areas of high concentration, negatively impacting yield and purity. The physical properties of the reagents, such as the particle size of an inorganic base, can significantly influence the reaction rate and must be carefully controlled. wuxiapptec.com

Solvent Choice and Workup: Solvents that are effective at the lab scale may not be suitable for industrial use due to cost, safety, or environmental concerns. The process of isolating and purifying the product (downstream processing) must also be scalable. Methods like crystallization are generally preferred over chromatography for large-scale purification.

Process Safety and Control: A thorough hazard evaluation is essential to understand and mitigate risks associated with reagents, intermediates, and reaction conditions. Implementing robust process controls is necessary to maintain consistency and safety throughout production. sigmaaldrich.com

Continuous Flow Reactor Applications

Continuous flow chemistry presents a modern alternative to traditional batch processing, offering significant advantages for the synthesis of pharmaceutical intermediates like this compound. nih.govresearchgate.netmit.eduacs.org

Key benefits of flow chemistry include:

Superior Heat and Mass Transfer: Flow reactors utilize channels with a high surface-area-to-volume ratio, enabling extremely efficient heat exchange and precise temperature control. researchgate.net This minimizes the risk of runaway reactions and often leads to cleaner reaction profiles. Rapid mixing within the small reactor volume ensures excellent mass transfer, which is particularly beneficial for heterogeneous reactions involving insoluble bases. researchgate.net

Enhanced Safety: The small volume of reactants within the reactor at any given moment significantly reduces the potential hazards associated with handling large quantities of energetic or toxic materials.

Improved Efficiency and Scalability: The precise control over parameters like residence time, temperature, and pressure can lead to higher yields and purity. acs.org Scaling up production is often a matter of running the reactor for longer periods or "numbering up" by operating multiple reactors in parallel, which is more straightforward than redesigning large batch vessels. researchgate.net

Catalyst Handling: For reactions using heterogeneous or immobilized catalysts, packed-bed reactors are often employed. nih.govresearchgate.netmit.edu This setup allows the reactant solution to flow through a column containing the solid catalyst, simplifying the separation of the catalyst from the product stream and enabling its reuse. acs.org

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of local hot spots. | Excellent due to high surface-area-to-volume ratio; precise temperature control. researchgate.net |

| Mass Transfer | Dependent on stirring efficiency; can be poor with solids. | Highly efficient due to short diffusion distances. researchgate.net |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small internal volume. |

| Scalability | Complex; often requires re-optimization and new equipment. | Simpler; achieved by longer run times or numbering-up. researchgate.net |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. acs.org |

Characterization Techniques for Synthesized Compounds

A suite of analytical techniques is essential for confirming the identity, structure, and purity of synthesized this compound. intertek.com These methods are fundamental for quality control in pharmaceutical development. novasolbio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. novasolbio.comnih.gov Both ¹H and ¹³C NMR experiments provide detailed information about the molecular framework.

¹H NMR Spectroscopy: This technique identifies the chemical environment of all hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons, the aliphatic protons on the piperidine (B6355638) ring, and the protons of the methyl group. chemicalbook.comcore.ac.uk The chemical shifts, integration (proton count), and coupling patterns (splitting) would confirm the 1,2,4-substitution pattern on the aromatic ring and the connectivity within the piperidine structure. core.ac.uk

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. acs.org Each unique carbon atom gives a distinct signal, and its chemical shift indicates its type (aromatic, aliphatic) and electronic environment. d-nb.info The spectrum would clearly distinguish the aromatic carbons (including those bonded to chlorine and nitrogen), the piperidine carbons, and the methyl carbon. beilstein-journals.org

| Assignment | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | ~6.8 - 7.3 | ~115 - 150 |

| Piperidine-H (α to N) | ~3.0 - 3.4 | ~50 - 55 |

| Piperidine-H (β, γ to N) | ~1.6 - 2.0 | ~24 - 28 |

| Methyl-H | ~2.2 - 2.4 | ~18 - 22 |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can offer structural clues through analysis of its fragmentation patterns. xml-journal.netresearchgate.net

Molecular Ion Peak (M⁺): For this compound (C₁₂H₁₆ClN), the mass spectrum would exhibit a distinctive pair of molecular ion peaks due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl). docbrown.infoyoutube.com This results in an M⁺ peak and an M+2 peak with a characteristic intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule. youtube.com

Fragmentation: The molecule fragments in predictable ways under ionization. A common fragmentation pathway for N-aryl piperidines is the cleavage of the C-N bond connecting the aromatic ring to the piperidine ring. xml-journal.netmiamioh.edu Loss of the chlorine atom is also a possible fragmentation route. nih.gov

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular ion [C₁₂H₁₆³⁵ClN]⁺ | 209.1 |

| [M+2]⁺ | Molecular ion with ³⁷Cl isotope | 211.1 |

| [M-Cl]⁺ | Loss of chlorine radical | 174.1 |

| [C₇H₇Cl]⁺ | 3-Chloro-4-methylphenyl cation | 140.0 / 142.0 |

| [C₅H₁₀N]⁺ | Piperidinyl cation | 84.1 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds and intermediates. moravek.comamericanpharmaceuticalreview.comalwsci.com It separates components in a mixture, allowing for their quantification. novasolbio.comsemanticscholar.org

Purity Analysis: A reversed-phase HPLC method is typically used, where the compound is passed through a column (e.g., a C18 column) with a liquid mobile phase (e.g., a mixture of acetonitrile (B52724) and water). americanpharmaceuticalreview.comgoogle.com The compound and any impurities will travel through the column at different rates and be detected as they exit. The purity is calculated by comparing the area of the product peak to the total area of all peaks in the resulting chromatogram. alwsci.com

Method Parameters: A typical HPLC method requires optimization of several parameters to achieve a good separation. This includes the choice of column, the composition of the mobile phase, the flow rate, the column temperature, and the detection wavelength (typically UV), which is chosen based on the compound's absorbance spectrum. nih.govresearchgate.net

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18, (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., phosphate (B84403) or formic acid) google.comnih.gov |

| Detection | UV Absorbance at a specific wavelength (e.g., 254 nm) google.com |

| Flow Rate | 1.0 mL/min google.comnih.gov |

| Column Temperature | 30 °C google.comnih.gov |

Pharmacological and Biological Activity of 1 3 Chloro 4 Methylphenyl Piperidine

General Biological Activity Profile of Piperidine (B6355638) Derivatives

Compounds featuring the piperidine moiety exhibit a remarkable diversity of biological effects, making them a cornerstone in drug discovery and development across numerous therapeutic areas. researchgate.netresearchgate.netresearchgate.netnih.gov Their derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. nih.govresearchgate.net

The pharmacological versatility of piperidine derivatives is rooted in their ability to bind to a wide variety of receptors and modulate enzyme activity. The nitrogen atom in the piperidine ring is often a key feature for interaction with biological targets. nih.gov

Receptor Interactions: Piperidine-based compounds have been shown to interact with numerous receptor systems. They are known to bind to nicotinic cholinergic receptors, histamine (B1213489) H3 receptors, and sigma-1 (σ1) receptors, the latter being implicated in pain regulation. nih.govsmolecule.comscbt.com Many potent analgesics, such as fentanyl and its analogues, contain a 4-arylaminopiperidine structure and exert their effects through interaction with μ-opioid receptors. nih.gov

Enzyme Inhibition: Piperidine derivatives also function as inhibitors of several key enzymes. Donepezil, a well-known drug for Alzheimer's disease, is a potent and reversible inhibitor of acetylcholinesterase. researchgate.net Other derivatives act as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. researchgate.netnih.gov In the realm of cancer research, piperidine-containing molecules have been developed as inhibitors of IκB kinase (IKKb), a key enzyme in inflammatory pathways linked to cancer progression. nih.govresearchgate.net

Table 1: Examples of Receptors and Enzymes Targeted by Piperidine Derivatives

| Target Class | Specific Target | Example of Activity/Compound Class | References |

|---|---|---|---|

| Receptors | Nicotinic Cholinergic Receptors | Interaction with receptor complex | smolecule.com |

| Histamine H3 / Sigma-1 Receptors | Dual antagonists with antinociceptive properties | nih.govscbt.com | |

| μ-Opioid Receptors | Analgesic activity (e.g., Fentanyl) | nih.gov | |

| CCR5 | Antagonists for anti-HIV activity | nih.gov | |

| CCR2 | Selective antagonists | nih.gov | |

| Enzymes | Acetylcholinesterase | Inhibition for Alzheimer's therapy (e.g., Donepezil) | researchgate.net |

| Dipeptidyl Peptidase-4 (DPP-4) | Inhibition for antidiabetic effects | researchgate.netnih.gov | |

| IκB Kinase (IKKb) | Inhibition for anti-inflammatory and anticancer effects | nih.govresearchgate.net | |

| Farnesyltransferase | Inhibition for potential anticancer activity | asm.org |

The ability of piperidine derivatives to interact with a multitude of biological targets translates into their application across a wide spectrum of diseases. researchgate.netnih.govnih.gov

Central Nervous System (CNS): The piperidine scaffold is prominent in drugs targeting the CNS. It is found in antipsychotics like haloperidol (B65202) and melperone, as well as in treatments for Alzheimer's disease such as donepezil, which acts as a cholinesterase inhibitor. researchgate.netresearchgate.net The structure is also central to the development of analgesics for neuropathic pain and treatments for other neurological disorders like Parkinson's disease. researchgate.netresearchgate.netechemi.com Studies on chlorinated 3-phenyl-piperidines have shown they can lower serotonin (B10506) levels in the brain, indicating potential neuropharmacological activity. nih.gov

Anticancer: A significant body of research highlights the anticancer potential of piperidine and its derivatives. nih.govresearchgate.net They have been investigated as clinical agents against breast, prostate, colon, lung, and ovarian cancers. nih.govasm.orgresearchgate.net The mechanisms often involve the modulation of crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt, leading to the inhibition of cancer cell proliferation and induction of apoptosis. nih.govasm.orgresearchgate.net For instance, certain piperidinone compounds have shown cytotoxic effects in various hematological cancer cell lines. researchgate.netacs.org

Anti-inflammatory: Many piperidine derivatives exhibit anti-inflammatory properties. researchgate.netnih.gov Some natural alkaloids containing the piperidine ring, such as piperine (B192125), have demonstrated anti-inflammatory effects. researchgate.net This activity is often linked to the modulation of inflammatory pathways, such as the inhibition of NF-κB transcription. nih.govresearchgate.net

Antimicrobial: The piperidine nucleus is a key component in many compounds with antimicrobial activity. nih.gov Various synthetic derivatives have been developed and tested, showing activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Some derivatives have also shown inhibitory effects against fungal species like Aspergillus niger and Candida albicans.

Antiviral: The antiviral potential of piperidine derivatives is another active area of research. researchgate.net Notably, they have been developed as potent anti-HIV-1 agents that function as entry inhibitors by antagonizing the CCR5 co-receptor. nih.gov Other derivatives have shown activity against the influenza A virus by interacting with the M2 receptor. nih.gov

Antidiabetic: In the field of metabolic diseases, piperidine derivatives are recognized for their antidiabetic potential. researchgate.netnih.gov The well-known antidiabetic drug alogliptin (B1666894) contains a piperidine moiety and functions as a potent and selective inhibitor of the DPP-4 enzyme, which plays a role in glucose homeostasis. researchgate.net Other novel piperine derivatives have been shown to act as PPAR-γ agonists, another mechanism for achieving antidiabetic effects. echemi.com

Table 2: Therapeutic Areas of Piperidine Derivatives

| Therapeutic Area | Mechanism/Application | References |

|---|---|---|

| CNS Disorders | Alzheimer's, Parkinson's, Schizophrenia, Analgesia | researchgate.netresearchgate.netresearchgate.netechemi.com |

| Anticancer | Breast, Prostate, Colon, Lung, Leukemia | researchgate.netnih.govasm.orgresearchgate.netacs.org |

| Anti-inflammatory | Inhibition of inflammatory mediators | researchgate.netresearchgate.netnih.gov |

| Antimicrobial | Antibacterial and antifungal agents | nih.gov |

| Antiviral | HIV-1 entry inhibitors (CCR5 antagonists), Influenza | nih.govnih.gov |

| Antidiabetic | DPP-4 inhibitors, PPAR-γ agonists | researchgate.netechemi.com |

Specific Biological Activities of 1-(3-Chloro-4-methylphenyl)piperidine

While the piperidine scaffold is broadly active, the specific biological profile of this compound is more narrowly defined in the available scientific literature. Research indicates it possesses significant biological activity, primarily as a key structural component in the development of more complex pharmaceutical agents. researchgate.net

The most well-documented biological activity of the this compound moiety is its role as a core fragment in a potent anti-HIV agent. It forms part of the structure of TAK-220, a piperidine-4-carboxamide derivative that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. nih.gov CCR5 is a critical co-receptor used by the most common strains of HIV-1 to enter host T-cells. By binding to CCR5, TAK-220 blocks the interaction between the viral envelope protein gp120 and the host cell, thereby inhibiting viral entry and replication. researchgate.net

There is no direct research available that specifically evaluates the neuropharmacological potential of this compound. However, its structural features suggest it could be a candidate for such investigations. researchgate.net Studies on structurally related chlorinated 3-phenyl-piperidines have shown that they can lower levels of serotonin and 5-hydroxyindoleacetic acid in the rat brain, suggesting they can cross the blood-brain barrier and exert effects on neurotransmitter systems. nih.gov Given that many piperidine derivatives are active in the CNS, the potential for this compound to interact with neurological targets remains an area for future exploration. researchgate.net

Similar to its neuropharmacological profile, there are no specific studies in the reviewed literature that assess the anticancer activity of this compound. While many piperidine-containing molecules are known to possess anticancer properties by targeting cancer cell pathways, research has focused on other, structurally distinct piperidine derivatives. researchgate.netresearchgate.net For example, studies have been conducted on the anticancer effects of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones and 1-(3-chlorophenyl)piperazin-2-one (B65430) derivatives, but these compounds have different substitution patterns and functional groups. researchgate.netnih.govasm.org The potential for this compound as an anticancer agent is therefore speculative and would require direct experimental evaluation.

Mechanism of Action Studies (MoA)

The mechanism of action for this compound is not yet fully elucidated. However, based on its structural motifs—a substituted phenyl ring and a piperidine moiety—it is hypothesized to interact with a variety of biological targets. smolecule.com The piperidine ring is a common feature in many biologically active compounds, known for its ability to engage with receptors and enzymes within the body. smolecule.com The addition of chloro and methyl groups to the phenyl ring is expected to modify its binding affinities and pharmacological profile. smolecule.com

Molecular Level Interactions: Binding Affinities to Target Enzymes/Receptors

Direct binding affinity data for this compound is not extensively available in the public domain. However, research on more complex molecules incorporating this scaffold provides clues to its potential targets. For instance, a derivative, 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220), has demonstrated high binding affinity for the C-C chemokine receptor type 5 (CCR5). This suggests that the 3-chloro-4-methylphenyl piperidine fragment may contribute to the interaction with the receptor.

Similarly, derivatives of piperidine are known to interact with histamine H3 receptors. While no specific binding data for this compound is available, other piperidine-containing compounds have shown significant affinity. For example, the H3 receptor antagonist E-162 (1-(5-(naphthalen-1-yloxy)pentyl)piperidine) exhibits a Ki of 55 nM. nih.gov This highlights the potential of the piperidine scaffold in modulating this receptor system.

Table 1: Binding Affinities of Structurally Related Piperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki/IC50) |

|---|---|---|

| TAK-220 | CCR5 | IC50 = 3.5 nM |

Note: The data in this table is for structurally related or more complex derivatives and not for this compound itself.

Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways by this compound is inferred from the activities of its derivatives. As a potential CCR5 antagonist, it could interfere with the signaling cascades initiated by the binding of chemokines such as RANTES, MIP-1α, and MIP-1β. This would involve the inhibition of G-protein coupling, leading to a downstream blockade of calcium mobilization and chemotaxis.

Furthermore, if the compound or its derivatives interact with histamine H3 receptors, they could modulate the release of various neurotransmitters in the central nervous system, including histamine, acetylcholine, norepinephrine (B1679862), and serotonin. nih.gov This is because H3 receptors are primarily presynaptic autoreceptors and heteroreceptors that regulate neurotransmitter release.

Enzyme Inhibition (e.g., DHFR, HSP70, Sfp-PPTase)

There is no direct evidence to suggest that this compound is an inhibitor of dihydrofolate reductase (DHFR) or surfactin-type phosphopantetheinyl transferases (Sfp-PPTase). However, the broader class of piperidine-containing compounds has been investigated for such activities.

Regarding Heat Shock Protein 70 (HSP70), a structurally related compound, 2-(3-chlorophenyl)ethynesulfonamide (PES-Cl), has been identified as an inhibitor. nih.gov HSP70 is a molecular chaperone that is often overexpressed in tumor cells, playing a crucial role in cell survival. nih.gov Inhibition of HSP70 can lead to cytotoxicity in cancer cells. nih.gov While PES-Cl is not a direct derivative, the presence of a substituted chlorophenyl group suggests a potential avenue for future investigation into the HSP70 inhibitory activity of compounds like this compound.

Table 2: Enzyme Inhibition by a Structurally Related Compound

| Compound | Target Enzyme | Activity |

|---|

Note: This data is for a structurally related compound and not for this compound itself.

Receptor Modulation (e.g., CCR5, GPR40, GPR119, Histamine H3, Opioid, Muscarinic M1)

As previously mentioned, the this compound moiety is a key component of the potent CCR5 antagonist TAK-220, which has an IC50 of 3.5 nM for binding and 0.42 nM for inhibiting membrane fusion. This strongly suggests a role for this structural unit in CCR5 modulation.

The piperidine scaffold is a well-established pharmacophore for histamine H3 receptor ligands. acs.orgnih.gov Numerous H3 antagonists and inverse agonists incorporate a piperidine ring, indicating that this compound could potentially interact with this receptor. nih.govnih.gov

Phenylpiperidine structures are also the basis for many opioid receptor agonists, such as fentanyl and its analogs. painphysicianjournal.com These compounds primarily act on the mu-opioid receptor. painphysicianjournal.com While no direct data exists for this compound, its core structure is reminiscent of these analgesics.

Regarding GPR119, a receptor involved in glucose homeostasis, various piperidine derivatives have been developed as agonists. nih.govsci-hub.senih.govsemanticscholar.org These compounds have shown potential in the treatment of type 2 diabetes. The potential for this compound to modulate GPR119 has not been reported.

There is currently no available information linking this compound to the modulation of GPR40 or Muscarinic M1 receptors.

Table 3: Receptor Modulation by Structurally Related Piperidine Derivatives

| Compound Class/Derivative | Target Receptor | Modulatory Effect |

|---|---|---|

| TAK-220 | CCR5 | Antagonist |

| Various Piperidine Derivatives | Histamine H3 | Antagonists/Inverse Agonists nih.govnih.gov |

| Fentanyl and Analogs | Opioid (mu) | Agonists painphysicianjournal.com |

Note: This table presents data for structurally related or derivative compounds, not for this compound itself.

Apoptosis Pathway Activation

The potential for this compound to activate apoptosis pathways is speculative but could be linked to its potential as an HSP70 inhibitor. Inhibition of HSP70 has been shown to induce apoptosis in cancer cells. nih.gov For instance, the related compound PES-Cl has been demonstrated to induce apoptosis. nih.gov If this compound shares this inhibitory activity, it could trigger programmed cell death through similar mechanisms.

Neurotoxicity and Monoamine Depletion (referencing para-chlorinated amphetamines as a comparative class, noting the distinct structural nature of the target compound)

Para-chloroamphetamine is a potent depletor of brain serotonin and, to a lesser extent, dopamine (B1211576). nih.gov This depletion is a hallmark of its neurotoxic effects. nih.gov Studies have shown that para-halogenation of amphetamines increases the risk for serotonergic neurotoxicity. nih.gov The mechanism is thought to involve inhibition of monoamine transporters, particularly the serotonin transporter (SERT), leading to excessive synaptic serotonin and subsequent neurotoxic events. nih.gov

In contrast, the neurotoxic profile of piperidine-based compounds is highly variable and structure-dependent. Without specific studies on this compound, it is difficult to predict whether it would exhibit similar monoamine-depleting properties. The replacement of the amphetamine's propylamine (B44156) side chain with a piperidine ring significantly alters the molecule's shape, flexibility, and interaction with monoamine transporters. Therefore, while the para-chloro substitution raises a theoretical concern based on the amphetamine class, direct experimental evidence is required to ascertain any neurotoxic potential of this compound.

Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of research aimed at understanding how the molecule's chemical structure correlates with its biological activity. These investigations are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Impact of Substitution Patterns on Biological Activity

The biological activity of phenylpiperidine derivatives is highly sensitive to the nature and position of substituents on both the phenyl and piperidine rings. Alterations in the molecular structure can significantly influence the compound's pharmacological response. researchgate.net Research into related structures demonstrates that even minor modifications can lead to substantial changes in efficacy and receptor selectivity.

For instance, in a series of 4-(4-Chlorophenyl)piperidine analogues, the stereochemistry of substituents on the piperidine ring was found to be a key determinant of transporter selectivity. nih.gov Studies revealed that (-)-cis isomers tended to be selective for the dopamine transporter (DAT) and norepinephrine transporter (NET), while (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter (SERT) or dual SERT/NET inhibition. nih.gov Similarly, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for opioid receptors established the importance of N-substituents, where different groups could modulate affinity for mu and kappa receptors. ebi.ac.uk

Furthermore, the introduction of polar groups, such as a carbamoyl (B1232498) group, into the structure of piperidine-4-carboxamide CCR5 antagonists was shown to improve metabolic stability while maintaining high inhibitory activity against HIV-1. This highlights the strategy of modifying substitution patterns to address pharmacokinetic challenges like metabolic instability. researchgate.net

Table 1: Impact of Substitution Patterns on the Biological Activity of Phenylpiperidine Analogues This table is generated based on data from related phenylpiperidine structures to illustrate SAR principles.

| Parent Compound/Scaffold | Substitution/Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)piperidine | (-)-cis isomer substitution on piperidine ring | Selective for Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) | nih.gov |

| 4-(4-Chlorophenyl)piperidine | (+)-cis isomer substitution on piperidine ring | Selective for Serotonin Transporter (SERT) or SERT/NET | nih.gov |

| 4-(4′-Chlorophenyl)-4-hydroxy piperidine | Addition of phenacyl halides | Enhanced analgesic response compared to the parent compound | researchgate.net |

| Piperidine-4-carboxamide CCR5 antagonist | Introduction of a carbamoyl group | Improved metabolic stability and maintained high anti-HIV-1 activity |

Influence of Chlorine and Methyl Groups on the Phenyl Ring

The specific substitution pattern of a chlorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring in this compound is critical to its electronic properties and interaction with biological targets. The presence and position of halogen atoms and alkyl groups on the phenyl ring can profoundly affect a molecule's lipophilicity, metabolic stability, and binding affinity.

In a study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anticancer agents, the chloro and methyl groups were integral parts of the pharmacophore. nih.gov The chlorine atom, being an electron-withdrawing group, can alter the electron density of the phenyl ring, influencing p-p stacking or other electronic interactions within a receptor binding pocket. The methyl group, an electron-donating group, can provide favorable van der Waals interactions and enhance lipophilicity, which may facilitate passage through biological membranes or improve binding to hydrophobic pockets of a target protein. The combination of these two groups creates a unique electronic and steric profile that dictates the molecule's biological function. smolecule.com

Role of the Piperidine Ring in Receptor Interaction and Binding Affinity

The piperidine ring is a prevalent structural motif in many biologically active compounds and serves as a crucial scaffold for orienting substituents for optimal receptor interaction. mdpi.comsmolecule.com Its conformational flexibility allows it to adopt a stable chair conformation, which is often essential for fitting into the binding sites of proteins and receptors. wikipedia.org

The nitrogen atom within the piperidine ring is typically basic and can be protonated at physiological pH, forming a positive charge. This cationic center is often critical for forming ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartate) in a receptor's binding pocket, anchoring the ligand to its target. mdpi.com

SAR studies comparing piperidine and piperazine (B1678402) derivatives have provided insight into the role of the heterocyclic ring. In the development of histamine H3 receptor antagonists, replacing a piperazine ring with a piperidine ring was shown to impact potency, though not always negatively. nih.govrsc.org For instance, in one series of dual histamine H3/sigma-1 (σ1) receptor ligands, the piperidine moiety was identified as a key structural element for high affinity at the σ1 receptor, with its replacement by a piperazine ring leading to a significant drop in affinity. nih.gov This suggests that the specific geometry and hydrogen bonding capacity of the piperidine's secondary amine are essential for interaction with certain receptors. nih.gov The stereochemistry of the piperidine ring itself can also dictate selectivity between different biological targets. nih.gov

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking, MD Simulations)

Computational methods are invaluable tools in modern drug discovery for elucidating SAR and guiding the design of new analogues. Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations provide insights into the molecular-level interactions between a ligand and its target protein.

Molecular docking studies have been successfully used to analyze piperidine derivatives. For example, in the investigation of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as anticancer agents, molecular docking was used to predict how these compounds would bind to the active sites of target proteins such as JAK/STAT kinases. nih.gov These computational models helped confirm that the novel compounds could fit within the target's binding pocket and form stable interactions, thereby mediating their biological effects. nih.gov Similarly, molecular modeling techniques were employed to identify the putative protein-ligand interactions responsible for the high affinity of certain piperidine derivatives at the histamine H3 and σ1 receptors. nih.gov Such computational analyses allow researchers to rationalize observed SAR data and make informed predictions about the potential activity of newly designed molecules before undertaking their chemical synthesis.

Preclinical Studies and Therapeutic Potential

Preclinical studies involving this compound and related compounds are essential for evaluating their biological effects and gauging their potential as therapeutic agents. These investigations primarily involve in vitro assays to determine activity at a molecular or cellular level.

In Vitro Assays and Cell-Based Studies

In vitro assays are a cornerstone of preclinical research, providing quantitative data on the biological activity of a compound. For phenylpiperidine derivatives, these studies have spanned various therapeutic areas.

In the field of anti-HIV research, derivatives of this compound were developed as C-C chemokine receptor type 5 (CCR5) antagonists. A key compound in this class, TAK-220, which contains the this compound moiety, demonstrated high CCR5 binding affinity with an IC₅₀ value of 3.5 nM and potent inhibition of HIV-1 envelope-mediated membrane fusion (IC₅₀ = 0.42 nM). In cell-based assays using human peripheral blood mononuclear cells, it strongly inhibited the replication of CCR5-tropic HIV-1 clinical isolates.

In the area of oncology, related piperidine compounds have been evaluated for their cytotoxic effects. A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones tested their efficacy against various hematological cancer cell lines. nih.gov Two compounds from the series, II and IV, were found to reduce the growth of myeloma, leukemia, and natural killer t-cell lymphoma (NKTL) cell lines. nih.gov These compounds were also shown to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov

Furthermore, other chloro-phenyl derivatives have been synthesized and screened in vitro for antimicrobial activity against various bacterial and fungal strains, showing moderate to effective inhibition. researchgate.net For histamine receptor research, piperidine analogues have been tested in vitro for their antagonist potency using assays that measure the contraction of guinea-pig jejunum tissue in response to a histamine agonist. nih.govrsc.org

In Vivo Pharmacokinetic and Pharmacodynamic Evaluation

Direct and detailed in vivo pharmacokinetic and pharmacodynamic data for this compound is limited in publicly available scientific literature. However, the evaluation of its derivatives provides significant insights into the potential metabolic fate and biological effects of this class of compounds.

Research into structurally related piperidine derivatives offers a glimpse into the potential pharmacokinetic profile. For instance, a study on CP-945,598, a piperidine derivative, after oral administration in humans, revealed that the compound is extensively metabolized, with less than 2% of the dose recovered as the unchanged drug in excreta. nih.gov The primary metabolic pathway for CP-945,598 was identified as N-de-ethylation, followed by amide hydrolysis, hydroxylation of the piperidine ring, and further conjugation. nih.gov This suggests that this compound could also undergo significant metabolism in vivo, likely involving oxidation and other enzymatic modifications of the piperidine and phenyl rings.

Furthermore, a derivative of this compound, the CCR5 antagonist TAK-220, has been evaluated for its pharmacokinetic properties. In a study involving monkeys, TAK-220 exhibited a notable oral bioavailability of 29%. This finding is significant as it demonstrates that a compound containing the this compound moiety can be effectively absorbed and distributed in a primate model.

The pharmacodynamics of this chemical family are closely linked to their interaction with specific biological targets. For example, the derivative [¹⁸F]F15599, a selective 5-HT₁ₐ receptor agonist, was studied in vivo using PET imaging in a cat. nih.gov The study showed high radioactivity levels in brain regions known for their abundance of 5-HT₁ₐ receptors, such as the raphe nucleus and cingulate cortex, indicating target engagement in a living organism. nih.gov

The following table summarizes the available pharmacokinetic data for a key derivative of this compound:

| Compound | Animal Model | Parameter | Value |

| TAK-220 | Monkey | Bioavailability (BA) | 29% |

This table presents pharmacokinetic data for a derivative of this compound, providing an indication of the potential in vivo behavior of this class of compounds.

Assessment in Disease Models (e.g., cancer, neurological disorders, infectious diseases)

The therapeutic potential of this compound and its derivatives has been explored in various disease models, particularly in the fields of infectious diseases, cancer, and neurological disorders. The core structure of this compound serves as a scaffold for the development of potent and selective therapeutic agents. smolecule.com

Infectious Diseases:

A significant area of investigation for derivatives of this compound is in the treatment of HIV-1. The compound TAK-220, which is 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, has demonstrated highly potent anti-HIV-1 activity. It functions as a CCR5 antagonist, a receptor that the HIV virus uses to enter host cells. In in vitro studies using human peripheral blood mononuclear cells, TAK-220 strongly inhibited the replication of CCR5-tropic HIV-1 clinical isolates.

The following table details the in vitro anti-HIV-1 activity of TAK-220:

| Compound | Cell Line | Parameter | Value |

| TAK-220 | Human PBMC | Mean EC₅₀ | 1.1 nM |

| TAK-220 | Human PBMC | EC₉₀ | 13 nM |

This table illustrates the potent in vitro efficacy of a derivative of this compound against HIV-1.

Cancer:

Piperidine-containing compounds have been a focus of anticancer drug development. scbt.com While direct studies on this compound in cancer models are not extensively documented, research on related structures highlights the potential of this chemical class. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their anti-cancer properties. nih.gov These compounds were found to reduce the growth of several hematological cancer cell lines. nih.gov Molecular docking studies further suggested that these piperidine derivatives could effectively bind to target proteins in myeloma and leukemia cell lines. nih.gov This indicates that the piperidine scaffold, a key feature of this compound, is a promising framework for the design of novel anticancer agents.

Neurological Disorders:

The piperidine ring is a common motif in compounds targeting the central nervous system (CNS). smolecule.com Derivatives of piperidine have been investigated for the treatment of various neurological disorders. smolecule.com The 5-HT₁ₐ receptor, implicated in conditions like anxiety and depression, has been a target for piperidine-based compounds. nih.gov The development of [¹⁸F]F15599, a PET imaging agent and a 5-HT₁ₐ receptor agonist containing a related chloro-phenyl piperidine structure, underscores the potential of this chemical class to interact with CNS targets. nih.gov In vivo studies in a cat model demonstrated its ability to cross the blood-brain barrier and accumulate in brain regions rich in 5-HT₁ₐ receptors, which is a critical step for any CNS-acting drug. nih.gov

Derivatives and Analogues of 1 3 Chloro 4 Methylphenyl Piperidine

N-Substituted Piperidine (B6355638) Derivatives

The following table summarizes some examples of N-substituted piperidine derivatives based on the 1-(3-chloro-4-methylphenyl)piperidine scaffold:

| Substituent at Nitrogen | Resulting Derivative Class | Potential Research Area |

| Alkyl Chains | N-Alkyl-1-(3-chloro-4-methylphenyl)piperidines | Structure-Activity Relationship Studies |

| Aryl Groups | N-Aryl-1-(3-chloro-4-methylphenyl)piperidines | Modulation of Electronic Properties |

| Acyl Groups | N-Acyl-1-(3-chloro-4-methylphenyl)piperidines | Prodrug Development |

| Heterocyclic Rings | N-Heterocyclyl-1-(3-chloro-4-methylphenyl)piperidines | Exploration of Novel Pharmacophores |

Piperidine-Containing Molecules with Diverse Heterocyclic Systems

The versatility of the this compound scaffold is further demonstrated by its incorporation into more complex molecular architectures that feature additional heterocyclic systems. These modifications can lead to compounds with significantly different three-dimensional shapes and physicochemical properties compared to the parent molecule.

Piperidine-4-carboxamide Derivatives

A significant class of derivatives is formed by introducing a carboxamide group at the 4-position of the piperidine ring. The general structure of these compounds is this compound-4-carboxamide. The amide nitrogen can be further substituted with a variety of groups, leading to a large library of analogues.

The synthesis of these derivatives typically starts from this compound-4-carboxylic acid, which is then coupled with a diverse range of amines to form the corresponding amides. The choice of the amine component is a key factor in determining the properties of the final compound.

| Amine for Coupling | Resulting Derivative | Key Feature |

| Alkylamines | N-Alkyl-1-(3-chloro-4-methylphenyl)piperidine-4-carboxamides | Varying lipophilicity |

| Arylamines | N-Aryl-1-(3-chloro-4-methylphenyl)piperidine-4-carboxamides | Introduction of aromatic interactions |

| Heterocyclic amines | N-Heterocyclyl-1-(3-chloro-4-methylphenyl)piperidine-4-carboxamides | Potential for additional hydrogen bonding |

Sulfonyl Piperidines

The incorporation of a sulfonyl group represents another important modification of the piperidine ring. In these derivatives, a sulfonamide linkage is typically formed at the piperidine nitrogen. These sulfonyl piperidines have been investigated for their unique electronic and conformational properties. The synthesis often involves the reaction of this compound with various sulfonyl chlorides.

The nature of the R group on the sulfonyl moiety (R-SO2-) can be widely varied, including aliphatic, aromatic, and heterocyclic substituents. This variability allows for the fine-tuning of the electronic and steric characteristics of the resulting molecule.

Thiosemicarbazone Derivatives with Piperidine Scaffold

A more complex class of derivatives involves the conjugation of the this compound moiety with thiosemicarbazones. These molecules typically feature a thiosemicarbazone group attached to the piperidine ring, often via an alkyl or aryl linker. Thiosemicarbazones are known for their metal-chelating properties and have been a subject of interest in medicinal chemistry. The combination of the piperidine scaffold with the thiosemicarbazone functionality creates hybrid molecules with potentially novel activities.

Pyrrolidine (B122466) and Pyrazole (B372694) Ring Conjugations

The fusion or linkage of the piperidine ring with other five-membered heterocyclic rings, such as pyrrolidine and pyrazole, leads to another set of structurally diverse analogues. In these compounds, the this compound unit can be attached to the pyrrolidine or pyrazole ring at various positions, resulting in a range of isomers.

Piperazine (B1678402) Rings in Analogues

The replacement of the piperidine ring with a piperazine ring, or the linkage of the this compound unit to a piperazine moiety, generates another class of analogues. Piperazine is a six-membered heterocycle containing two nitrogen atoms, which offers additional sites for substitution and can significantly impact the physicochemical properties of the molecule, such as its basicity and solubility.

The presence of the second nitrogen atom in the piperazine ring allows for the introduction of a second substituent, leading to the creation of unsymmetrical derivatives with potentially complex pharmacological profiles.

Thiadiazole Derivatives with Piperidine Moieties

The incorporation of a thiadiazole ring into molecules containing a piperidine moiety represents a significant area of research, driven by the broad spectrum of pharmacological activities associated with the thiadiazole nucleus. oaji.netresearchgate.net Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. oaji.net Depending on the arrangement of these heteroatoms, they exist in several isomeric forms, with 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) derivatives being extensively studied for their therapeutic potential. oaji.netnih.gov

Research has shown that derivatives of 1,3,4-thiadiazole exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and anti-tubercular activities. oaji.netresearchgate.netnih.gov The synthesis of these compounds often involves creating hybrid molecules that combine the thiadiazole core with other pharmacologically important scaffolds, such as piperidine, to enhance or modulate biological effects. researchgate.net

A study on the anticonvulsant activity of new 1,3,4-thiadiazole derivatives highlighted the importance of the substituents attached to the core structure. researchgate.net In this research, various amines, including piperidine, were reacted to form substituted 1,3,4-thiadiazole derivatives. The resulting compounds were evaluated for their ability to protect against seizures. The findings indicated that the lipophilicity and the nature of the substituent significantly influenced the anticonvulsant activity. researchgate.net For instance, compounds AR-6 and AR-7, which incorporated specific amine moieties, showed significant protection at a 30 mg/kg dose, comparable to standard drugs like phenytoin (B1677684) and carbamazepine. researchgate.net This suggests that combining a piperidine ring with a thiadiazole nucleus can lead to potent central nervous system activity.

The following table summarizes the activity of representative thiadiazole derivatives from the study.

| Compound ID | Substituent | Anticonvulsant Activity (MES test) | Neurotoxicity |

| AR-6 | Diethylamine | >50% protection at 30 mg/kg (0.5h) | Low |

| AR-7 | 2-aminobenzoxazole | >50% protection at 30 mg/kg (0.5h) | Low |

| AR-5 | Dimethylamine | Active at 30 mg/kg and 100 mg/kg | Not specified |

| AR-8 | Aniline | Active at 30 mg/kg and 100 mg/kg | Not specified |

| AR-14 | Piperidine | Active at 300 mg/kg | Not specified |

| Data sourced from a study on new thiadiazole derivatives and their anticonvulsant activity. researchgate.net |

Pyrido[3,4-c]pyridazines and Polycyclic Derivatives

Pyrido[3,4-c]pyridazines are a class of nitrogen-containing bicyclic heterocycles that, while relatively uncommon, are recognized as promising scaffolds in medicinal chemistry. rawdatalibrary.netmdpi.comresearchgate.net These structures are essentially a fusion of a pyridine (B92270) ring and a pyridazine (B1198779) ring. The synthesis of these bicyclic systems and their more complex polycyclic derivatives has been the subject of detailed reviews, which outline various synthetic pathways. rawdatalibrary.netmdpi.comresearchgate.netresearchgate.netdntb.gov.ua

Synthetic strategies to create the pyrido[3,4-c]pyridazine (B3354903) core often begin with pyridine or pyridazine precursors. mdpi.comresearchgate.net One of the earliest methods is the Widman-Stoermer synthesis, which involves a diazotization/cyclization sequence of 4-propenyl-3-aminopyridines, though this method can result in low yields. mdpi.comresearchgate.net More contemporary methods provide more efficient access to these scaffolds. For example, starting from an N-protected 3-pyridone-4-acetate derivative, condensation with hydrazine (B178648) followed by oxidation yields a tetrahydropyridopyridazinone. mdpi.com This intermediate can be chlorinated with phosphoryl chloride to produce a reactive chloro derivative, which serves as a versatile building block for further modification, including substitutions at the piperidine nitrogen and Suzuki arylations. mdpi.com

Further elaboration of the bicyclic system can lead to polycyclic derivatives. For instance, a trishalogenated pyridopyridazine (B8481360) derivative was synthesized and subsequently underwent a series of reactions, including selective nucleophilic substitutions and a Suzuki arylation, to produce complex molecules. researchgate.net These final compounds were investigated as potential inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target of interest in oncology. researchgate.net The synthetic pathways allow for systematic modification at various positions, enabling the exploration of structure-activity relationships.

Comparative Analysis with Structurally Similar Compounds

The biological activity of phenylpiperidine derivatives is highly dependent on their substitution pattern. smolecule.comresearchgate.net The parent compound, this compound, possesses a specific arrangement of a chloro and a methyl group on the phenyl ring, which is key to its distinct chemical properties. smolecule.com A comparative analysis with structurally related molecules, where these substituents are altered or repositioned, provides critical insights into structure-activity relationships (SAR).

Phenylpiperidines are a well-established class of compounds with significant roles in medicine, particularly as analgesics. researchgate.netpainphysicianjournal.com The archetypal drug in this class is meperidine, and its successor, fentanyl, is a potent synthetic opioid that acts as a µ-opioid receptor agonist. painphysicianjournal.com The activity of these compounds is modulated by the substituents on both the phenyl and piperidine rings.

For instance, in a study of piperidine derivatives as inhibitors of an enzyme from Mycobacterium tuberculosis, replacing a benzophenone (B1666685) moiety with other groups like 2-naphthyl or 4-chloro/4-bromophenyl retained inhibitory potency while improving physicochemical properties such as lipophilicity. nih.gov This highlights the tolerance for varied substituents at this position.

Impact of Specific Substitutions on Activity and Selectivity

The specific nature and position of substituents on the phenyl and piperidine rings are critical determinants of a molecule's biological activity and selectivity.

Substitutions on the Phenyl Ring: The presence, type, and position of halogen atoms on the phenyl ring can significantly influence activity. In one series of monocyclic piperidine analogs, meta- and para-halogen substitutions led to a two- to fourfold improvement in both inhibitory and antibacterial activity compared to the unsubstituted analog. nih.gov In contrast, ortho-derivatives only showed improved enzyme inhibition without a corresponding increase in antibacterial effect. nih.gov This demonstrates that the substitution position is crucial for achieving the desired biological profile. In another study on 1,2,5-oxadiazole derivatives, compounds with a 3-chloro-4-methoxy substitution pattern on a phenyl ring showed high antiplasmodial activity. mdpi.com

Substitutions on the Piperidine Nitrogen: Modifications to the nitrogen atom of the piperidine ring are a common strategy to modulate activity. In an investigation of σ1 receptor ligands, a series of 4-(2-aminoethyl)-2-phenylpiperidines were synthesized with different N-substituents. nih.gov The results were striking:

N-unsubstituted (secondary amine): Replacing the central cyclohexane (B81311) ring of a potent lead compound with an N-unsubstituted piperidine ring resulted in a dramatic decrease in σ1 receptor affinity (Kᵢ = 165 nM vs. 0.61 nM for the lead compound). nih.gov

N-methyl: The introduction of a methyl group on the piperidine nitrogen led to a significant increase in σ1 affinity and selectivity over the σ2 subtype. nih.gov

N-ethyl or N-tosyl: These larger substituents resulted in considerably lower σ1 affinity. nih.gov

Molecular dynamics simulations revealed that these differences in affinity arise from varied interactions between the piperidine nitrogen and its substituents with a lipophilic binding pocket in the receptor. nih.gov

The table below illustrates the impact of N-substitution on σ1 receptor affinity for a series of phenylpiperidine derivatives.

| Compound Type | Piperidine N-Substituent | σ1 Receptor Affinity (Kᵢ) |

| Lead Compound | (Cyclohexane core) | 0.61 nM |

| Piperidine Derivative | H (secondary amine) | 165 nM |

| Piperidine Derivative | Methyl | High Affinity |

| Piperidine Derivative | Ethyl | Low Affinity |

| Piperidine Derivative | Tosyl | Low Affinity |

| Data adapted from research on σ1 receptor ligands with a phenylpiperidine scaffold. nih.gov |

This detailed analysis underscores that even subtle changes, such as the addition of a methyl group or the positional change of a halogen, can have profound effects on the pharmacological profile of compounds structurally related to this compound.

Analytical Methodologies in Research on 1 3 Chloro 4 Methylphenyl Piperidine

Qualitative and Quantitative Analysis Techniques for Piperidine (B6355638) Derivatives

The analysis of piperidine derivatives involves a range of sophisticated techniques capable of providing both qualitative information, such as structural confirmation, and quantitative data, such as concentration in a given sample.

Spectrophotometric Methods (UV, Visible, Spectrofluorometry)

Spectrophotometric methods are foundational in the analysis of organic compounds. Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for detecting compounds with chromophores. While the basic piperidine ring does not absorb significantly in the UV-Vis range, the presence of the substituted phenyl group in 1-(3-Chloro-4-methylphenyl)piperidine allows for its detection.

The UV-Vis spectrum of a compound is influenced by its electronic structure. For instance, studies on the reaction of piperidine with p-nitrophenyl acetate in various solvents show a time-dependent UV-Vis spectrum, with the formation of 4-nitrophenolate being monitored by its absorbance. researchgate.net This indicates that changes in the substitution on the piperidine or its interacting partners can be tracked using this method. The specific absorbance maxima (λmax) for this compound would be determined by its unique electronic environment imparted by the chloro and methyl substituents on the phenyl ring.

Key Applications of Spectrophotometric Methods:

Purity Assessment: Comparing the absorbance spectrum of a sample to that of a pure standard.

Quantification: Using Beer-Lambert law to determine concentration in solutions.

Reaction Kinetics: Monitoring the change in absorbance over time to study reaction rates.

Chromatographic Methods (HPLC, UPLC, GC)

Chromatographic techniques are powerful tools for separating components of a mixture and for the quantitative analysis of individual compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of piperidine derivatives.

A reverse-phase HPLC method has been described for the analysis of a related compound, 4-chloro-1-methyl-piperidine. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com Such a method could be adapted for this compound, with optimization of the mobile phase composition and gradient to achieve adequate separation and peak shape. For faster analysis, UPLC systems with smaller particle columns (e.g., sub-2 µm) can be employed. sielc.com

Gas Chromatography (GC) is also applicable, particularly for volatile piperidine derivatives. For non-volatile compounds or to improve detection, derivatization may be necessary. GC can be used to determine the content of piperidine impurities in pharmaceutical samples. google.com

Table 1: Example HPLC Conditions for a Related Piperidine Derivative

| Parameter | Condition |

|---|---|

| Compound | 4-chloro-1-methyl-piperidine |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Notes | For Mass Spectrometry compatibility, formic acid can be used instead of phosphoric acid. |

Data adapted from SIELC Technologies. sielc.com

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of molecular weight for compounds like this compound. When coupled with a chromatographic system (e.g., HPLC-MS or GC-MS), it provides both separation and identification capabilities.

The electron ionization (EI) mass spectrum of the parent piperidine molecule shows characteristic fragmentation patterns that can be used for its identification. nist.gov For substituted derivatives, the fragmentation will be influenced by the nature and position of the substituents. For this compound, fragmentation would likely involve the piperidine ring and the substituted phenyl group, providing a unique spectral fingerprint. Predicted mass spectrometry data for a related compound, N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide, shows expected adducts such as [M+H]+, [M+Na]+, and [M-H]-. uni.lu

Table 2: Predicted Mass Spectrometry Data for a Related Derivative

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]+ | 253.11022 |

| [M+Na]+ | 275.09216 |

| [M-H]- | 251.09566 |

| [M+NH4]+ | 270.13676 |

Data for N-(3-chloro-4-methylphenyl)piperidine-1-carboxamide, predicted by PubChemLite. uni.lu

Electrochemical Methods

Electrochemical methods can be employed for the analysis of electroactive compounds. While the piperidine moiety itself is not typically electroactive, the substituted phenyl ring in this compound could potentially undergo oxidation or reduction at an electrode surface under specific conditions. These methods are often highly sensitive and can be used for the determination of compounds in complex matrices. The applicability of electrochemical detection would depend on the specific redox properties of the 3-chloro-4-methylphenyl group.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-mass ratio in an electric field. wikipedia.org It is particularly useful for the analysis of charged species and can also be adapted for neutral molecules using techniques like Micellar Electrokinetic Chromatography (MEKC).

For piperidine derivatives, which are basic and can be protonated to form cations, CE is a suitable analytical method. The separation efficiency in CE is typically higher than in HPLC. wikipedia.org The use of additives like cyclodextrins in the running buffer can allow for the separation of enantiomers (chiral separation) and enhance the separation selectivity for achiral compounds. nih.govscilit.com Dynamic coating of the capillary can be used to achieve reproducible and rapid separations for a wide variety of drugs, including basic compounds. scilit.com

Application in Biological Matrices and Pharmaceutical Formulations

The analytical methods described above are crucial for determining the presence and quantity of piperidine derivatives in biological samples (e.g., plasma, urine) and in pharmaceutical dosage forms. The piperidine scaffold is a key component in many pharmaceuticals, including analgesics, antipsychotics, and antihistamines. ijnrd.orgresearchgate.net

For analysis in biological matrices , sample preparation is a critical step to remove interfering substances. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed before analysis by HPLC-MS or GC-MS. These methods provide the sensitivity and selectivity required to measure low concentrations of the compound and its metabolites.

In pharmaceutical formulations , these analytical techniques are used for quality control to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API). HPLC is widely used for assay and impurity profiling of piperidine-containing drugs. researcher.life A validated HPLC method can quantify the amount of the API and detect any related substances or degradation products, ensuring the safety and efficacy of the final product.

Development of Novel Analytical Approaches

The landscape of analytical chemistry is continually evolving, with a drive towards methods that offer greater sensitivity, selectivity, speed, and structural elucidation capabilities. For a compound such as this compound, which may be encountered in various contexts from pharmaceutical research to forensic analysis, the development of novel analytical approaches is crucial for its unambiguous identification, quantification, and characterization, especially in complex matrices. Research into analogous compounds and broader advancements in analytical instrumentation provide a clear direction for the future of analyzing substituted phenylpiperidines.

Hyphenated Chromatographic-Spectroscopic Techniques

Modern analytical chemistry heavily relies on hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy. ajpaonline.comsaspublishers.com For a molecule like this compound, these methods are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone in pharmaceutical and forensic analysis due to its versatility in handling non-volatile and thermally labile compounds. rsisinternational.org The development of high-resolution mass spectrometry (HRMS) analyzers, such as Orbitrap and time-of-flight (TOF), when coupled with liquid chromatography, allows for the accurate mass measurement of the parent ion and its fragments. This is instrumental in confirming the elemental composition and identifying unknown metabolites or degradation products of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds. rsisinternational.org Novel approaches in this area focus on faster separation times using advanced column technologies and more sensitive mass spectrometers. For this compound, GC-MS can provide characteristic fragmentation patterns aiding in its identification. libretexts.orgmiamioh.edu The development of portable GC-MS systems also presents new opportunities for on-site analysis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination for the unambiguous structure elucidation of impurities and metabolites without the need for their isolation. ajpaonline.comijfmr.com This technique could be pivotal in characterizing novel synthesis byproducts or metabolic pathways of this compound.

The following table summarizes the application of these hyphenated techniques in the analysis of substituted phenylpiperidines.

| Technique | Separation Principle | Detection Principle | Application for this compound | Advantages |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Quantification in biological matrices, impurity profiling, metabolite identification. | High sensitivity and selectivity. |

| GC-HRMS | Gas Chromatography | High-Resolution Mass Spectrometry | Isomer differentiation, structural elucidation of volatile impurities. | High mass accuracy, confident elemental composition determination. |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structure determination of degradation products and metabolites. | Provides detailed structural information without the need for isolation. |

Advanced Mass Spectrometry for Isomer Differentiation

A significant challenge in the analysis of substituted aromatic compounds is the differentiation of positional isomers. For this compound, several isomers exist with the same molecular weight, making their distinction by conventional mass spectrometry difficult. Novel approaches are being developed to address this:

Tandem Mass Spectrometry (MS/MS) can generate unique fragmentation patterns for different isomers based on the position of the chloro and methyl groups on the phenyl ring. researchgate.net By carefully optimizing collision energies, specific fragment ions can be generated that are characteristic of a particular isomer.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. This can provide an additional dimension of separation for isomeric compounds that are difficult to resolve by chromatography alone.

Electrochemical Sensors

The development of novel electrochemical sensors offers a promising avenue for the rapid and sensitive detection of electroactive compounds like this compound. nih.gov These sensors can be designed to be portable, providing a tool for on-site screening.

Modified Electrodes: Researchers are developing sensors with electrodes modified with nanomaterials (e.g., graphene, carbon nanotubes, gold nanoparticles) to enhance the electrochemical signal and improve sensitivity and selectivity. mdpi.com For this compound, the piperidine nitrogen and the aromatic ring are potential sites for electrochemical oxidation, which can be exploited for its detection.

Molecularly Imprinted Polymers (MIPs): The creation of MIPs that can selectively bind to this compound or a closely related analogue can be integrated with electrochemical transducers to create highly selective sensors. jfda-online.comjfda-online.com

The table below outlines the principles and potential applications of these novel sensor technologies.

| Sensor Type | Principle of Operation | Potential Application for this compound | Key Features |

| Voltammetric Sensor with Graphene-Modified Electrode | Electrochemical oxidation of the analyte at the electrode surface, with the graphene enhancing the signal. | Rapid screening in seized materials or wastewater. | High sensitivity, low cost, potential for miniaturization. nih.govresearchgate.net |

| Aptamer-Based Biosensor | Specific binding of a DNA or RNA aptamer to the target molecule, leading to a detectable signal (e.g., electrochemical, optical). | Detection in biological fluids for toxicological screening. | High specificity and affinity. nih.gov |

| Molecularly Imprinted Polymer (MIP) Sensor | Selective recognition of the target molecule by a custom-made polymer, coupled to a transducer. | Environmental monitoring and quality control. | High selectivity, robustness. jfda-online.com |

Computational and in Silico Studies

Molecular Modeling and Docking Simulations